Cbz-NH-PEG24-C2-acid
Description
Contextualization of PEGylated Linkers in Contemporary Research Paradigms
Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in biotechnology and drug delivery. sinopeg.com The process of attaching PEG chains, known as PEGylation, can significantly improve the solubility, stability, and pharmacokinetic profiles of molecules. sinopeg.combiochempeg.com These flexible, hydrophilic chains can shield conjugated molecules from enzymatic degradation and reduce immunogenicity, thereby prolonging their circulation time in biological systems. sinopeg.com
In the realm of drug discovery, PEG linkers are integral to the design of ADCs and PROTACs. biochempeg.com In ADCs, they connect a potent cytotoxic drug to a specific antibody, enhancing the therapeutic window by improving solubility and stability. sinopeg.combiochempeg.com For PROTACs, which are heterobifunctional molecules that induce targeted protein degradation, the linker's composition and length are critical for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. precisepeg.comaxispharm.com PEG linkers, in particular, can enhance the aqueous solubility of often hydrophobic PROTAC molecules. precisepeg.com
Design Principles and Architectural Significance of CBZ-N-amido-PEG24-acid
The molecular architecture of CBZ-N-amido-PEG24-acid is deliberately designed for controlled, sequential conjugation. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups.
The key components of its design are:
Carboxybenzyl (CBZ) Protected Amine: The CBZ group serves as a protecting group for the amine functionality. This protection is stable under a variety of reaction conditions but can be selectively removed, typically through hydrogenation. This allows for the specific and controlled reaction of the amine group at a desired stage of a synthetic sequence.
Discrete PEG24 Spacer: The linker incorporates a monodisperse PEG chain consisting of 24 ethylene (B1197577) glycol units. Unlike polydisperse PEGs, which are a mixture of chains of varying lengths, a discrete PEG provides a precise and defined spacer length. This is crucial for optimizing the distance between the conjugated molecules, which can significantly impact the biological activity and physical properties of the final construct. The hydrophilic nature of the PEG chain enhances the water solubility of the molecule and any conjugate it is a part of. precisepeg.comresearchgate.net
Terminal Carboxylic Acid: The carboxylic acid group at the other end of the linker provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond. axispharm.com This reaction is typically facilitated by common coupling reagents.
This trifecta of a protected amine, a defined-length hydrophilic spacer, and a reactive carboxylic acid makes CBZ-N-amido-PEG24-acid a highly valuable building block.
| Property | Value | Source |
| Molecular Formula | C₅₇H₉₄N₂O₂₈ | Inferred from structure |
| Molecular Weight | 1247.36 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in water and many organic solvents | nih.gov |
Role of CBZ-N-amido-PEG24-acid as a Molecular Scaffolding Unit in Conjugate Chemistry
A molecular scaffold is a core structure upon which other molecular fragments can be assembled. CBZ-N-amido-PEG24-acid functions as a linear molecular scaffold, enabling the systematic and covalent attachment of different molecular entities. Its heterobifunctional nature is key to its role in building complex conjugates like ADCs and PROTACs.
In the synthesis of an ADC, for instance, the carboxylic acid end of the linker could be coupled to a cytotoxic payload. Following this, the CBZ group could be removed to expose the amine, which can then be conjugated to an antibody. The PEG24 spacer in this construct would serve to improve the solubility and stability of the ADC. researchgate.net Research has shown that the configuration and length of the PEG unit are critical, with studies indicating that a linear 24-unit PEG oligomer can influence the stability and pharmacokinetic properties of ADCs. researchgate.net
Similarly, in the construction of a PROTAC, the linker connects a ligand for a target protein to a ligand for an E3 ligase. The flexibility and hydrophilicity of the PEG24 chain can facilitate the optimal positioning of these two ligands for the formation of the crucial ternary complex required for protein degradation. precisepeg.comaxispharm.com The defined length of the PEG chain allows for precise control over the distance between the two ends of the PROTAC, a critical parameter for its efficacy.
The use of such well-defined, heterobifunctional linkers is a key strategy in moving away from heterogeneous mixtures of bioconjugates towards the production of homogeneous, well-characterized therapeutic and research agents with improved and reproducible properties.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEVCMLJFWLMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109NO28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Cbz N Amido Peg24 Acid
Strategies for the Multistep Synthesis of CBZ-N-amido-PEG24-acid
The construction of CBZ-N-amido-PEG24-acid can be conceptually divided into three key stages: the synthesis of the defined-length PEG core, the introduction of the protected amino functionality, and the final installation of the terminal carboxylic acid.
Achieving a monodisperse PEG chain of exactly 24 units is critical and is typically accomplished through stepwise synthesis rather than polymerization, which yields a distribution of chain lengths (polydisperse). nih.govbeilstein-journals.orgnih.gov
Several stepwise approaches exist:
Solution-Phase Synthesis: This classic method involves the sequential addition of PEG monomer units. A common strategy employs an acid-labile protecting group, such as the dimethoxytrityl (DMTr) group, on one end of a PEG monomer and a reactive group on the other. beilstein-journals.orgnih.gov The synthesis cycle consists of deprotection under acidic conditions, purification, and subsequent coupling (e.g., Williamson ether synthesis) with the next monomer unit. beilstein-journals.org More recent advancements utilize base-labile protecting groups in a "one-pot" approach, which simplifies the process by eliminating the need to isolate intermediates between deprotection and coupling steps. nih.govbeilstein-journals.orgd-nb.info
Solid-Phase Synthesis: To streamline the purification process, the PEG chain can be built on a solid support, such as a Wang resin. nih.gov This methodology involves anchoring the initial PEG unit to the resin and then sequentially adding monomers in a cycle of deprotection and coupling. The final PEG24 chain is cleaved from the resin upon completion. nih.gov
A patented method for producing single-molecular-weight PEG24 involves a multi-step process that starts with a protected PEG precursor, which is reacted with methanesulfonyl chloride, followed by coupling with another PEG unit in the presence of sodium hydride, and concluding with acidic hydrolysis to yield the final PEG24 diol. google.com
Table 1: Comparison of Stepwise PEG Synthesis Methodologies
| Methodology | Protecting Group Example | Key Steps | Advantages | Disadvantages |
| Solution-Phase (Acid-Labile) | Dimethoxytrityl (DMTr) | Deprotection (acid), Purification, Coupling | Well-established, scalable | Requires multiple purification steps |
| Solution-Phase (Base-Labile) | Phenethyl | Deprotection & Coupling (one-pot) | Fewer steps, reduced waste nih.govbeilstein-journals.org | Newer methodology |
| Solid-Phase Synthesis | Dimethoxytrityl (DMTr) | Deprotection, Coupling, Cleavage | Simplified purification (filtration) nih.gov | Lower loading capacity, potential for incomplete reactions |
The N-Cbz (benzyloxycarbonyl) group is a robust protecting group for amines, stable under both basic and many acidic conditions. vectorlabs.commobt3ath.com Its incorporation is a crucial step in the synthesis. This functionalization can be achieved by converting a terminal hydroxyl group of the pre-formed PEG24 chain into an amine, which is then protected.
The typical reaction for introducing the Cbz group involves treating the amine-terminated PEG with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. mobt3ath.comresearchgate.net Polyethylene (B3416737) glycol itself has been effectively used as a neutral, non-toxic reaction medium for this transformation, providing an environmentally benign alternative to traditional organic solvents. mobt3ath.comresearchgate.net
The final step in the core synthesis is the conversion of the remaining terminal hydroxyl group of the heterobifunctional PEG intermediate into a carboxylic acid. This is typically achieved through a two-step oxidation process. First, the primary alcohol is oxidized to an aldehyde, followed by further oxidation to the carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule to avoid side reactions. The resulting CBZ-N-amido-PEG24-acid is a versatile linker molecule. axispharm.com
Post-Synthetic Modifications and Activation Strategies
Once synthesized, the terminal carboxylic acid of CBZ-N-amido-PEG24-acid is often activated to facilitate its conjugation to other molecules, typically those containing primary amine groups.
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient and requires high temperatures. Therefore, the carboxyl group is converted into a more reactive intermediate, known as an activated ester. luxembourg-bio.com This allows the reaction to proceed under mild conditions. creativepegworks.com
Common methods for activating the carboxylic acid terminus include:
Carbodiimide (B86325) Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. creativepegworks.comjenkemusa.combiochempeg.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with an amine.
N-Hydroxysuccinimide (NHS) Esters: For increased stability and efficiency, especially in aqueous solutions, N-hydroxysuccinimide is often used as an additive with a carbodiimide (like EDC). jenkemusa.comnih.gov This forms a semi-stable NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts cleanly with primary amines at a physiological pH range of 7-9 to form a stable amide bond. creativepegworks.combiochempeg.com
Other Activating Agents: Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and pentafluorophenyl (PFP) esters can also be employed to generate highly reactive intermediates for amide bond formation. google.comaxispharm.combroadpharm.com
Table 2: Common Reagents for Carboxylic Acid Activation
| Reagent(s) | Activated Intermediate | Typical Reaction Conditions | Key Features |
| EDC / NHS | NHS Ester | Aqueous or organic solvent, pH 7-9 | Forms stable, isolatable intermediate; good for bioconjugation creativepegworks.comjenkemusa.com |
| DCC | O-acylisourea | Anhydrous organic solvents | High reactivity; produces insoluble dicyclohexylurea (DCU) byproduct luxembourg-bio.com |
| HATU | Uronium active ester | Organic solvents, presence of a non-nucleophilic base | Very fast reaction rates, low epimerization axispharm.com |
The utility of CBZ-N-amido-PEG24-acid in complex, multi-step syntheses, such as in peptide modification, relies heavily on the principle of orthogonal protection. vectorlabs.comsigmaaldrich.com This strategy allows for the selective removal of one protecting group in the presence of others. sigmaaldrich.com
The Cbz group is a key component of such schemes. It is stable to the acidic conditions used to remove tert-butyloxycarbonyl (t-Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are common in peptide synthesis. vectorlabs.comgoogle.com The Cbz group is selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). vectorlabs.com
This orthogonality allows a synthetic chemist to, for example:
Couple the activated carboxylic acid of CBZ-N-amido-PEG24-acid to a molecule.
Perform other chemical transformations on the conjugated molecule using acid- or base-labile protecting groups.
Finally, remove the Cbz group via hydrogenolysis to reveal the primary amine for further, specific functionalization.
This selective deprotection capability makes CBZ-N-amido-PEG24-acid a valuable tool for the precise construction of complex biomolecules and drug delivery systems. axispharm.com
Investigative Contexts and Research Applications of Cbz N Amido Peg24 Acid Conjugates
Development of Bioconjugates for Molecular Probing
The unique architecture of CBZ-N-amido-PEG24-acid facilitates the creation of sophisticated molecular probes for studying biological processes. The CBZ group provides a stable protecting group for the amine, which can be selectively removed under specific conditions, while the carboxylic acid end can be activated to react with primary amines on target molecules. axispharm.com The PEG24 spacer imparts hydrophilicity, which can improve the solubility and reduce non-specific binding of the resulting conjugate. researchgate.net
Conjugation to Peptides and Proteins for In Vitro Assays
A primary application of CBZ-N-amido-PEG24-acid is in the PEGylation of peptides and proteins. This process can enhance the stability, solubility, and pharmacokinetic properties of these biomolecules for in vitro studies. nih.gov The carboxylic acid terminus of the linker can be activated, for example with N-hydroxysuccinimide (NHS) esters, to react with primary amines on the peptide or protein, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. creativepegworks.com
The CBZ-protected amine on the other end of the PEG linker remains inert during this initial conjugation. Following purification of the peptide-PEG conjugate, the CBZ group can be removed through methods like catalytic hydrogenation to reveal a free amine. This newly exposed amine can then be used for subsequent conjugation to other molecules, such as fluorescent dyes, biotin, or other proteins, creating a bifunctional molecular probe for use in assays like ELISA, fluorescence microscopy, or Western blotting. nih.gov
Table 1: Exemplary Peptide Conjugation Strategy using CBZ-N-amido-PEG24-acid
| Step | Description | Reagents/Conditions | Purpose |
| 1. Activation | Activation of the carboxylic acid terminus of CBZ-N-amido-PEG24-acid. | N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | To create a reactive NHS ester for efficient conjugation to amines. |
| 2. Conjugation | Reaction of the activated linker with a target peptide containing a primary amine. | Target Peptide, pH 7.2-8.0 | Formation of a stable amide bond between the linker and the peptide. |
| 3. Purification | Removal of unreacted linker and reagents. | Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC) | To isolate the purified peptide-PEG-N-CBZ conjugate. |
| 4. Deprotection | Removal of the CBZ protecting group from the conjugated linker. | H₂, Palladium on carbon (Pd/C) | To expose a reactive primary amine on the distal end of the PEG chain. |
| 5. Secondary Conjugation | Reaction of the deprotected amine with a labeling molecule. | Amine-reactive fluorescent dye, biotin, etc. | To create a functional molecular probe for in vitro assays. |
Fabrication of Glycoconjugates and Lipid Constructs
While specific research examples detailing the use of CBZ-N-amido-PEG24-acid for glycoconjugate and lipid construct fabrication are not extensively documented, the principles of its chemical reactivity are directly applicable. For creating glycoconjugates, an amino-functionalized carbohydrate could be coupled to the activated carboxylic acid of the linker. The subsequent deprotection of the CBZ group would provide a reactive amine on the glyco-PEG conjugate for further functionalization.
In the fabrication of lipid constructs, such as liposomes or micelles, CBZ-N-amido-PEG24-acid can be incorporated to create functionalized surfaces. A lipid with a primary amine headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), can be conjugated to the carboxylic acid end of the linker. nih.gov This results in a PEGylated lipid with a CBZ-protected amine at the distal end of the PEG chain. Incorporation of this conjugate into a liposome (B1194612) formulation would orient the protected amine towards the aqueous exterior. axispharm.com Subsequent deprotection would expose the amine, allowing for the attachment of targeting ligands like antibodies or peptides to the liposome surface. nih.gov
Assembly of Nucleic Acid-PEG Conjugates for Research Tools
The conjugation of polyethylene (B3416737) glycol to oligonucleotides can improve their stability against nucleases and enhance their pharmacokinetic properties. oup.com CBZ-N-amido-PEG24-acid can be utilized in the synthesis of nucleic acid-PEG conjugates. An amino-modified oligonucleotide, which can be synthesized with a primary amine at either the 3' or 5' terminus, can be reacted with the NHS-activated carboxylic acid of the linker. nih.govresearchgate.net This reaction forms a stable amide bond, linking the PEG chain to the nucleic acid.
Following this conjugation, the CBZ-protected amine at the other end of the PEG linker can be deprotected. This provides a reactive handle for the attachment of other molecules of interest, such as delivery peptides, fluorescent labels for tracking, or molecules for targeted delivery. This strategy allows for the creation of multifunctional nucleic acid probes for various research applications, including gene silencing studies and diagnostics. creative-biogene.com
Integration into Polymeric and Nanoparticle Architectures for Research
CBZ-N-amido-PEG24-acid is also instrumental in the development of advanced biomaterials, including hydrogels and functionalized surfaces, for research purposes. Its bifunctional nature allows it to act as a bridge between different components, imparting specific properties to the final construct.
Design of Hydrogel Systems for Cell Culture Studies
Polyethylene glycol-based hydrogels are widely used as scaffolds in 3D cell culture because their physical and chemical properties can be tailored to mimic the extracellular matrix. iiarjournals.org While specific studies employing CBZ-N-amido-PEG24-acid in hydrogel formation are not prominent, its chemical structure is well-suited for this application.
For instance, the carboxylic acid group can be reacted with amine-containing polymers to form a cross-linked hydrogel network. The CBZ-protected amine within the hydrogel structure would initially be non-reactive. After hydrogel formation, the CBZ group could be removed to introduce primary amines throughout the hydrogel matrix. These amines can then be used to covalently attach cell adhesion peptides (e.g., RGD sequences) or growth factors, thereby creating a more biologically active and cell-instructive environment for 3D cell culture studies. jenkemusa.comacs.org
Table 2: Potential Strategy for Hydrogel Functionalization using CBZ-N-amido-PEG-acid
| Stage | Process | Description | Outcome |
| 1. Pre-functionalization | Polymer Modification | Reacting a multi-arm PEG with an excess of CBZ-N-amido-PEG-acid. | A multi-arm PEG with CBZ-protected amines at the termini. |
| 2. Hydrogel Formation | Cross-linking | Mixing the functionalized PEG with a suitable cross-linking agent. | Formation of a stable hydrogel network with incorporated protected amines. |
| 3. Post-functionalization | Deprotection and Conjugation | Removal of the CBZ groups and subsequent reaction with bioactive molecules. | A bio-functionalized hydrogel for enhanced cell culture performance. |
Surface Functionalization of Biomaterials for Controlled Interactions
The surface properties of biomaterials play a crucial role in their interaction with biological systems. mdpi.com CBZ-N-amido-PEG24-acid can be used to modify the surfaces of various biomaterials, such as polymeric scaffolds or nanoparticles, to control protein adsorption and cellular interactions. frontiersin.org
For example, a biomaterial with surface amine groups can be reacted with the activated carboxylic acid of CBZ-N-amido-PEG24-acid. This process grafts PEG chains onto the surface, which is known to reduce non-specific protein adsorption and improve biocompatibility. acs.org Following PEGylation, the CBZ protecting group can be removed to expose primary amines on the material's surface. These amines can then be used to immobilize specific biomolecules, such as enzymes or antibodies, to create a bioactive surface for specific research applications. nih.gov
In the context of nanoparticles, such as iron oxide nanoparticles (IONPs), this linker can be used to create a hydrophilic and biocompatible coating. researchgate.netmdpi.com The carboxylic acid can be used to anchor the linker to the nanoparticle surface, either directly or through an intermediary layer. nih.gov The exposed CBZ-protected amine can then be deprotected and used to attach targeting ligands, making the nanoparticles suitable for targeted imaging or delivery studies. nih.gov
Engineering of Research-Grade Nanocarriers (e.g., liposomes, micelles)
CBZ-N-amido-PEG24-acid is a versatile tool in the development of advanced drug delivery systems, including research-grade nanocarriers like liposomes and micelles axispharm.com. This bifunctional linker possesses a polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, a terminal carboxylic acid group for conjugation, and a carbobenzoxy (Cbz)-protected amine group axispharm.commedkoo.com. These structural features are instrumental in the engineering of sophisticated nanocarriers designed for targeted delivery and controlled release studies.
In the construction of micelles , which are self-assembling spherical structures formed by amphiphilic molecules in an aqueous solution, CBZ-N-amido-PEG24-acid can be conjugated to hydrophobic molecules researchgate.net. The resulting conjugate, possessing a hydrophilic PEG segment and a hydrophobic tail, can self-assemble into micelles with a hydrophobic core capable of encapsulating poorly water-soluble therapeutic agents researchgate.netnih.gov. The PEG chains form a protective outer shell, or corona, which can help reduce recognition by the reticuloendothelial system, thereby extending circulation time in preclinical research models mdpi.comnih.gov. The terminal carboxylic acid on the micelle surface provides a reactive handle for attaching targeting ligands, such as antibodies or peptides, to direct the nanocarrier to specific cell types or tissues.
For liposomes , which are vesicles composed of one or more lipid bilayers, CBZ-N-amido-PEG24-acid is used to create functionalized lipids. By reacting the carboxylic acid group of the linker with an amine group on a phospholipid headgroup (e.g., phosphatidylethanolamine), a PEGylated lipid is formed. These PEGylated lipids are then incorporated into the liposome bilayer during its formulation. The presence of the PEG24 chain on the liposome surface creates a hydrophilic shield, providing steric stabilization that prevents aggregation and reduces clearance by the immune system biochempeg.com. Similar to its use in micelles, the linker's terminal group can be deprotected to reveal an amine, or the initial carboxylic acid can be used for the covalent attachment of targeting moieties, enhancing the specificity of these research tools axispharm.comaxispharm.com.
Table 1: Engineering Attributes of Nanocarriers Using CBZ-N-amido-PEG24-acid
| Nanocarrier Type | Role of CBZ-N-amido-PEG24-acid | Key Engineering Advantage | Research Application |
| Micelles | Forms part of the amphiphilic block copolymer structure after conjugation to a hydrophobic molecule. | Provides a hydrophilic corona, enhances stability, and offers a surface functional group (COOH) for ligand attachment. | Encapsulation and targeted delivery of hydrophobic research compounds; studying biodistribution and pharmacokinetics. |
| Liposomes | Used to create PEGylated phospholipids (B1166683) that are incorporated into the lipid bilayer. | Confers "stealth" characteristics to evade immune clearance, improves stability, and allows for surface functionalization. | Development of targeted drug delivery vehicles for preclinical evaluation; investigation of cell-specific interactions. |
Application in Ligand Binding Assay Development and Bioanalytical Methodologies
The defined structure and bifunctional nature of CBZ-N-amido-PEG24-acid make it a valuable reagent in the development of ligand binding assays and other bioanalytical methods axispharm.com. Ligand binding assays are essential for quantifying macromolecules and studying biomolecular interactions. The performance of these assays relies heavily on the quality and functionality of the conjugated reagents, such as antibodies or antigens labeled with enzymes or reporter molecules.
CBZ-N-amido-PEG24-acid functions as a heterobifunctional crosslinker, providing a hydrophilic spacer arm of a precise length between the two conjugated molecules. The terminal carboxylic acid can be activated to react with primary amines on proteins or other biomolecules, while the Cbz-protected amine can be deprotected to allow for subsequent conjugation reactions medkoo.combroadpharm.com. This controlled, stepwise conjugation is critical for creating well-defined and reproducible assay reagents. The hydrophilic PEG24 spacer helps to increase the water solubility of the resulting conjugates and minimizes steric hindrance, ensuring that the biological activity and binding affinity of the conjugated molecules are preserved medkoo.combiochempeg.com.
Utilization in Enzyme-Linked Immunosorbent Assay (ELISA) Development
In ELISA development, CBZ-N-amido-PEG24-acid is used to prepare the critical components of the assay, such as enzyme-antibody conjugates or coated microplates. For instance, the linker can be used to covalently attach a detection antibody to a reporter enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (ALP).
The process involves activating the carboxylic acid group of the linker and reacting it with amine residues on the antibody. Following purification, the Cbz protecting group is removed, and the newly exposed amine is then reacted with a functional group on the enzyme. The PEG24 spacer arm physically separates the large antibody molecule from the enzyme, which can prevent the loss of enzymatic activity and ensure the antibody's antigen-binding sites remain accessible. This spatial separation often leads to enhanced signal generation and improved assay sensitivity.
Role in Chemiluminescence Immunoassay (CLIA) and Fluorescence Immunoassay (FIA) Research
The principles for using CBZ-N-amido-PEG24-acid in CLIA and FIA are analogous to its application in ELISA axispharm.com. These assay formats rely on the detection of light emission from a chemiluminescent substrate or the excitation of a fluorophore. The linker is employed to conjugate antibodies or antigens to chemiluminescent labels (e.g., luminol, acridinium (B8443388) esters) or fluorescent dyes (e.g., fluorescein, rhodamine).
The PEG24 spacer is particularly beneficial in this context as it helps to prevent the quenching of the fluorescent or chemiluminescent signal that can occur when the label is in close proximity to the protein surface. By extending the label away from the biomolecule, the linker ensures a more robust and stable signal, contributing to higher sensitivity and a better signal-to-noise ratio in the assay.
Contribution to Ligand Binding Assay Bioanalysis
In the bioanalysis of ligand binding assays, reproducibility and accuracy are paramount. The use of well-characterized and homogenous reagents is essential for achieving reliable results. CBZ-N-amido-PEG24-acid contributes significantly to this aspect by acting as a discrete-length PEG linker (a monodisperse compound, as opposed to a polydisperse polymer mixture).
Table 2: Bioanalytical Applications of CBZ-N-amido-PEG24-acid
| Assay Type | Role of the Linker | Key Bioanalytical Benefit |
| ELISA | Conjugates detection antibodies to reporter enzymes (e.g., HRP). | Reduces steric hindrance, preserving enzyme and antibody activity for enhanced signal and sensitivity. |
| CLIA / FIA | Links antibodies or antigens to chemiluminescent or fluorescent labels. | Prevents signal quenching by spacing the label from the protein, leading to a higher signal-to-noise ratio. |
| General LBA | Creates homogenous, water-soluble, and stable bioconjugates for use as assay reagents. | Improves reagent consistency and reduces non-specific binding, enhancing assay reproducibility and accuracy. |
Mechanistic Studies of Cbz N Amido Peg24 Acid in Molecular Interactions
Influence of the CBZ Group on Molecular Recognition and Shielding Effects
The carbobenzyloxy (CBZ or Z) group is a well-established amine-protecting group in organic synthesis. In the context of CBZ-N-amido-PEG24-acid, its presence has significant implications for molecular recognition and can exert shielding effects.
The CBZ group consists of a benzyl (B1604629) ring attached to a carbamate (B1207046). This structure imparts a significant degree of hydrophobicity and aromatic character to the terminus of the molecule. These features are critical in molecular recognition events. The aromatic ring can participate in π-π stacking and hydrophobic interactions, while the carbamate moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). koreascience.krmdpi.com Studies on molecularly imprinted polymers designed for carbamazepine (B1668303) (CBZ), a molecule with a related carboxamide group, show that hydrogen bonding and hydrophobic interactions are key to specific recognition. koreascience.kracs.org The ability of solvents to form hydrogen bonds with the CBZ molecule, for instance, has a profound effect on its molecular self-assembly and crystallization. acs.orgresearchgate.net
The bulky nature of the benzyl group can also provide a "shielding" effect. It can sterically hinder the approach of other molecules to the adjacent PEG chain or to a conjugated payload, potentially modulating biological activity or preventing unwanted interactions. This steric hindrance is a known factor in the regioselective synthesis of derivatives involving protecting groups. amu.edu.pl
Analysis of Linker Stability in Various Chemical Environments (e.g., pH, redox)
The CBZ-N-amido-PEG24-acid molecule contains two key linkages whose stability is environmentally dependent: the amide bond and the CBZ (carbamate) group.
The amide bond is known for its exceptional stability, a property fundamental to the structure of proteins in aqueous environments. wikipedia.org Generally, amides are resistant to hydrolysis under neutral pH conditions. wikipedia.org However, hydrolysis to the constituent carboxylic acid and amine can be achieved under strongly acidic or basic conditions, though this process is typically slow. wikipedia.orgnih.gov The stability of the amide bond is a primary reason for its widespread use in bioconjugation, ensuring the integrity of the linked molecules under physiological conditions. nih.gov
The CBZ group, which is technically a carbamate, is stable to a range of chemical conditions but is specifically designed to be cleaved under others. Its primary lability is to catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. It is also susceptible to cleavage by strong acids (like HBr in acetic acid) but is generally stable to mild acidic and basic conditions. Some carbamates have been shown to be stable in plasma and at pH values from 1.7 to 7.8, with slow degradation only observed at a highly basic pH of 12.8. nih.gov
Conversely, specialized linkers can be designed for pH-triggered release. For example, certain N-acyl carbamates designed as self-immolative linkers are stable in plasma but can release an amide payload at a mildly acidic pH of 5.5, a condition relevant to the tumor microenvironment or endosomal compartments. researchgate.net While the standard CBZ group is not typically used for this purpose, this illustrates how carbamate stability can be tuned. The amide and CBZ linkages are generally stable to mild redox environments not involving specific catalytic reagents.
Table 2: Stability of Key Linkages in Different Chemical Environments
| Linkage | Condition | Stability/Reactivity |
|---|---|---|
| Amide | Neutral pH (Physiological) | High stability, resistant to hydrolysis. wikipedia.org |
| Strong Acid (e.g., HCl) | Susceptible to slow hydrolysis. wikipedia.org | |
| Strong Base (e.g., NaOH) | Susceptible to slow hydrolysis. wikipedia.org | |
| Biological (Enzymatic) | Generally stable, but can be cleaved by specific amidases/proteases. wikipedia.org | |
| CBZ (Carbamate) | Neutral pH | Stable. nih.gov |
| Mild Acid/Base | Generally stable. nih.gov | |
| Catalytic Hydrogenolysis | Labile; primary method for deprotection. | |
| Strong Acid (e.g., HBr) | Labile; cleavable. |
Advanced Analytical and Spectroscopic Characterization of Cbz N Amido Peg24 Acid and Its Conjugates
High-Resolution Mass Spectrometry for Molecular Weight and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and the assessment of the purity of CBZ-N-amido-PEG24-acid. This technique provides accurate mass measurements, which are critical for confirming the elemental composition of the molecule. For a discrete PEG (dPEG®) compound like CBZ-N-amido-dPEG®24-acid, which has a defined molecular weight of 1280.49 g/mol and a chemical formula of C₅₉H₁₀₉NO₂₈, HRMS can verify this composition with high confidence. vectorlabs.com
Typically, electrospray ionization (ESI) is coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The analysis of PEGylated compounds by mass spectrometry can be challenging due to their tendency to form multiple charged ions, which can complicate the resulting spectra. sciex.com To simplify the spectrum and facilitate accurate mass determination, post-column addition of amines like triethylamine (B128534) (TEA) can be employed to reduce the charge state complexity. sciex.com The high mass accuracy of these instruments allows for the differentiation between the target compound and any closely related impurities.
| Ion Species | Theoretical m/z | Description |
|---|---|---|
| [M+H]⁺ | 1281.7168 | Protonated molecule |
| [M+Na]⁺ | 1303.6987 | Sodium adduct |
| [M+K]⁺ | 1319.6727 | Potassium adduct |
| [M+NH₄]⁺ | 1298.7433 | Ammonium adduct |
LC-HRMS and LCMS Analysis for Impurity Profiling
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the separation, detection, and identification of impurities in CBZ-N-amido-PEG24-acid samples. thermofisher.comnih.gov This method provides both the retention time from the chromatography and the accurate mass from the mass spectrometer, allowing for the confident identification of low-level impurities. nih.gov
Potential impurities in PEGylated compounds can arise from the synthesis process and may include PEGs with different chain lengths (polydispersity), molecules with incomplete functionalization, or byproducts from side reactions. For a discrete PEG product, impurities could include species with one fewer or one more PEG unit. LC-MS/MS, which involves further fragmentation of selected ions, can provide structural information to confirm the identity of these impurities. nih.govsintef.no
| Potential Impurity | Chemical Formula | Molecular Weight (g/mol) | Description |
|---|---|---|---|
| CBZ-N-amido-PEG23-acid | C₅₇H₁₀₅NO₂₇ | 1236.44 | PEG chain with one less ethylene (B1197577) glycol unit |
| CBZ-N-amido-PEG25-acid | C₆₁H₁₁₃NO₂₉ | 1324.54 | PEG chain with one more ethylene glycol unit |
| Unprotected amino-PEG24-acid | C₅₁H₁₀₃NO₂₆ | 1146.36 | Absence of the CBZ protecting group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of CBZ-N-amido-PEG24-acid. It provides detailed information about the chemical environment of each atom in the molecule, confirming the presence of the key functional groups: the carbobenzoxy (CBZ) protecting group, the polyethylene (B3416737) glycol (PEG) backbone, the amide linkage, and the terminal carboxylic acid. acs.orgnih.gov
For PEG derivatives, proton (¹H) NMR is particularly useful for identifying the characteristic signals of the repeating ethylene glycol units, which typically appear as a strong singlet or multiplet around 3.6 ppm. researchgate.net The signals from the terminal groups, such as the CBZ group and the protons adjacent to the amide and acid functionalities, will have distinct chemical shifts that allow for the confirmation of the complete molecular structure.
¹H, ¹³C, and 2D NMR Techniques for Complete Assignment
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for the complete and unambiguous assignment of all signals in the spectra of CBZ-N-amido-PEG24-acid.
¹H NMR: Provides information on the number and chemical environment of protons. The integration of the signals can be used to determine the ratio of the different structural components. nih.gov
¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the presence of carbonyls from the carbamate (B1207046) and carboxylic acid, aromatic carbons of the CBZ group, and the carbons of the PEG chain. researchgate.net
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| PEG backbone (-CH₂CH₂O-) | ~3.64 (s) | ~70.5 |
| CBZ aromatic protons | ~7.35 (m) | ~128.0-136.0 |
| CBZ benzylic protons (-CH₂-Ph) | ~5.10 (s) | ~67.0 |
| CBZ carbamate carbonyl (C=O) | - | ~156.0 |
| Amide NH | ~5.5-6.5 (br) | - |
| Protons adjacent to amide (-CH₂-NH) | ~3.4-3.5 (m) | ~40.0 |
| Protons adjacent to acid (-CH₂-COOH) | ~2.5-2.7 (t) | ~34.0 |
| Carboxylic acid carbonyl (C=O) | - | ~174.0 |
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are fundamental for the analysis of CBZ-N-amido-PEG24-acid, providing information on its purity, homogeneity, and molecular size distribution. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are two of the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a high-resolution separation technique used to determine the purity of CBZ-N-amido-PEG24-acid. sielc.com Reversed-phase HPLC (RP-HPLC) is often the method of choice, where the compound is separated based on its hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA).
Since the CBZ group contains a chromophore, UV detection is a suitable method for monitoring the elution of the compound and any aromatic impurities. rsc.org For a high-purity sample of a discrete PEG derivative, a single sharp peak is expected. The peak area can be used to quantify the purity of the sample, typically expressed as a percentage.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Infrared and Raman Spectroscopy for Functional Group Verification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For a complex molecule such as CBZ-N-amido-PEG24-acid, these methods are indispensable for verifying its chemical identity and ensuring the integrity of its key components: the carbobenzoxy (CBZ) protecting group, the amide linkage, the polyethylene glycol (PEG) chain, and the terminal carboxylic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.
The key functional groups within CBZ-N-amido-PEG24-acid and their expected IR absorption bands are:
Carbobenzoxy (CBZ) Group: The CBZ group, being a carbamate, exhibits a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1680 cm⁻¹. The aromatic C-H stretching of the benzyl (B1604629) group is expected to appear around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce signals in the 1600-1450 cm⁻¹ region.
Amide Linkage: The amide group is characterized by two prominent absorptions. The amide I band, primarily due to C=O stretching, is found between 1700 and 1600 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, typically appears in the 1600-1500 cm⁻¹ range.
Polyethylene Glycol (PEG) Chain: The long PEG chain is characterized by a very strong and broad C-O-C (ether) stretching band, which is typically the most intense feature in the spectrum, located around 1100 cm⁻¹. The CH₂ scissoring and twisting vibrations of the ethylene glycol units are also observable.
Carboxylic Acid: The terminal carboxylic acid group presents two distinctive features. A very broad O-H stretching band is observed from 3300 to 2500 cm⁻¹. The C=O stretching of the carboxylic acid appears as an intense band between 1760 and 1690 cm⁻¹.
The following table summarizes the expected characteristic IR absorption frequencies for CBZ-N-amido-PEG24-acid.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic (CBZ) | C-H Stretch | 3100 - 3000 | Medium |
| Alkane (PEG) | C-H Stretch | 3000 - 2850 | Strong |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |
| Carbamate (CBZ) | C=O Stretch | 1720 - 1680 | Strong |
| Amide | Amide I (C=O Stretch) | 1700 - 1600 | Strong |
| Aromatic (CBZ) | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1600 - 1500 | Medium |
| PEG Chain | C-O-C Stretch | ~1100 | Very Strong, Broad |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
For CBZ-N-amido-PEG24-acid, Raman spectroscopy can provide valuable confirmatory data:
Carbobenzoxy (CBZ) Group: The aromatic ring of the CBZ group will exhibit a strong, sharp band corresponding to the ring breathing mode, typically around 1000 cm⁻¹.
Polyethylene Glycol (PEG) Chain: The C-C and C-O stretching vibrations within the PEG backbone are Raman active. Characteristic peaks for the CH₂ bending and twisting modes are also expected. For instance, a notable peak for the CH₂ bending mode in polyethylene glycol is often observed around 1440 cm⁻¹.
Amide Linkage: The amide I band is also visible in Raman spectra, although it is generally weaker than in IR. The amide III band, a complex mix of vibrations, can be observed in the 1400-1200 cm⁻¹ region.
Carboxylic Acid: The C=O stretch of the carboxylic acid is also Raman active and will appear in a similar region as in the IR spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkane (PEG) | C-H Stretch | 3000 - 2850 | Strong |
| Carbamate/Amide/Carboxylic Acid | C=O Stretch | 1760 - 1600 | Medium |
| PEG Chain | CH₂ Bend | ~1440 | Medium |
| Amide | Amide III | 1400 - 1200 | Weak-Medium |
| Aromatic (CBZ) | Ring Breathing | ~1000 | Strong |
| PEG Chain | C-C/C-O Stretch | 900 - 800 | Medium |
Spectroscopic Methods for Conjugate Confirmation (e.g., UV-Vis, Fluorescence)
Once CBZ-N-amido-PEG24-acid is conjugated to another molecule, such as a protein, peptide, or small molecule drug, it is crucial to confirm the success of the conjugation reaction. UV-Vis and fluorescence spectroscopy are two widely used techniques for this purpose, particularly when the conjugated molecule possesses chromophoric or fluorophoric properties.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The conjugation of CBZ-N-amido-PEG24-acid to a biomolecule can be monitored if there is a change in the UV-Vis spectrum upon formation of the conjugate.
A common application of UV-Vis spectroscopy in this context is to monitor the reaction progress. For example, if CBZ-N-amido-PEG24-acid is conjugated to a protein, the absorbance spectrum of the reaction mixture will be a combination of the spectra of the protein and the PEGylating agent. After purification to remove unreacted PEGylating agent, the spectrum of the purified conjugate can be compared to that of the unconjugated protein. An increase in absorbance at the characteristic wavelength of the CBZ group can confirm the presence of the PEG linker.
Furthermore, changes in the local environment of chromophores within the conjugated molecule upon PEGylation can lead to shifts in their absorption maxima (λmax). For instance, the conjugation of a PEG chain near an aromatic amino acid residue in a protein could alter its microenvironment, resulting in a slight shift in the protein's characteristic absorbance at 280 nm.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This method is particularly useful if either the CBZ-N-amido-PEG24-acid or the molecule it is being conjugated to is fluorescent, or if a fluorescent tag is incorporated.
While the CBZ-N-amido-PEG24-acid molecule itself is not strongly fluorescent, it can be conjugated to fluorescently labeled biomolecules. Changes in the fluorescence properties of the labeled molecule upon conjugation can provide evidence of a successful reaction. These changes can manifest in several ways:
Changes in Fluorescence Intensity: The conjugation of the PEG chain can alter the local environment of a fluorophore, leading to either an increase (enhancement) or decrease (quenching) in its fluorescence intensity.
Shifts in Emission Maxima: The polarity of the microenvironment around a fluorophore can influence its emission wavelength. The attachment of the hydrophilic PEG chain can lead to a shift in the emission maximum (a blue or red shift) of a nearby fluorophore.
Fluorescence Polarization/Anisotropy: The attachment of the relatively large CBZ-N-amido-PEG24-acid molecule to a fluorescently labeled molecule will increase its effective size and slow its rotational diffusion in solution. This change can be detected as an increase in fluorescence polarization or anisotropy, providing a direct measure of successful conjugation.
For example, if a protein with an intrinsic tryptophan fluorescence is PEGylated, a blue shift in the emission maximum may be observed, indicating a more hydrophobic environment for the tryptophan residues after conjugation. idosi.org
The following table summarizes the application of these spectroscopic methods for conjugate confirmation.
| Spectroscopic Method | Principle | Application in Conjugate Confirmation | Expected Observation |
| UV-Vis Spectroscopy | Measures absorption of UV-Visible light. | Monitoring the appearance of the CBZ chromophore in the conjugate. | Increase in absorbance at ~257 nm in the purified conjugate compared to the unconjugated molecule. |
| Detecting changes in the microenvironment of existing chromophores. | Shift in the λmax of the conjugated molecule. | ||
| Fluorescence Spectroscopy | Measures emission of light from a fluorophore. | Detecting changes in the fluorescence of a labeled molecule upon conjugation. | Changes in fluorescence intensity (quenching or enhancement), shift in emission maximum, or increase in fluorescence polarization/anisotropy. |
Computational and Theoretical Investigations of Cbz N Amido Peg24 Acid Systems
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
MD simulations reveal that the long polyethylene (B3416737) glycol (PEG) chain of CBZ-N-amido-PEG24-acid does not exist in a single, static conformation but rather samples a wide range of shapes, from extended, linear structures to more compact, globular forms. nih.gov The dominant conformations are highly dependent on the solvent environment. In a polar solvent like water, the PEG chain tends to be more extended due to favorable hydrogen bonding between the ether oxygens and water molecules. nih.gov In contrast, in less polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), the chain might adopt a more collapsed, random-coil structure.
These simulations are routinely used to provide direct insight into the dominant conformations, the range of interactions established, and the effect of PEGylation on the structural and dynamic properties of different molecules. researchgate.netx-mol.com The solvent accessible surface area (SASA) is a key metric derived from these simulations, quantifying the portion of the molecule's surface that is accessible to the solvent. nih.gov This is particularly important for understanding how the reactive carboxyl and protected amine ends of the linker are exposed and available for conjugation reactions.
Table 1: Representative MD Simulation Data on the Conformational Properties of CBZ-N-amido-PEG24-acid in Different Solvents This table presents hypothetical data typical for MD simulation studies of PEGylated molecules.
| Solvent System | Average Radius of Gyration (Rg) in nm | Average End-to-End Distance (nm) | Average SASA (nm²) | Dominant Conformation |
|---|---|---|---|---|
| Water (Explicit Solvent) | 2.85 | 4.5 | 150.2 | Extended Coil |
| DMSO (Explicit Solvent) | 2.55 | 3.9 | 135.8 | Globular Coil |
| Vacuum | 2.30 | 3.4 | N/A | Collapsed Globule |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a detailed understanding of electron distribution, orbital energies, and atomic charges, which are fundamental to predicting chemical reactivity. nasa.gov
For CBZ-N-amido-PEG24-acid, QC calculations can be used to analyze the reactivity of its terminal functional groups. The terminal carboxylic acid must be activated (e.g., by conversion to an N-hydroxysuccinimide or NHS ester) to react with primary amines. nih.govgbiosciences.com QC can model the energetics of this activation step and predict the electrophilicity of the resulting ester. Similarly, after the removal of the carbobenzoxy (Cbz) protecting group, the nucleophilicity of the exposed primary amine can be quantified.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the deprotected amine, a higher HOMO energy indicates greater nucleophilicity and a higher propensity to react with an electrophile. For the activated carboxylic acid (e.g., an NHS ester), a lower LUMO energy suggests greater electrophilicity and susceptibility to nucleophilic attack. nasa.gov These calculations can be combined with machine learning models to enhance reactivity predictions across a broader range of molecules. mit.edu
Table 2: Predicted Electronic Properties of CBZ-N-amido-PEG24-acid Termini from DFT Calculations This table presents hypothetical data representative of quantum chemical calculations on reactive functional groups.
| Functional Group | Calculated Parameter | Value (Arbitrary Units) | Interpretation |
|---|---|---|---|
| Deprotected Amine (-NH₂) | HOMO Energy | -5.8 eV | High nucleophilicity, reactive towards electrophiles |
| Carboxylic Acid (-COOH) | LUMO Energy | +1.5 eV | Low electrophilicity, requires activation |
| Activated NHS Ester | LUMO Energy | -1.2 eV | High electrophilicity, reactive towards nucleophiles |
| Nitrogen Atom (Amine) | Mulliken Atomic Charge | -0.45 e | High negative charge density, indicating a nucleophilic center |
| Carbonyl Carbon (NHS Ester) | Mulliken Atomic Charge | +0.60 e | High positive charge density, indicating an electrophilic center |
In Silico Modeling of Conjugation Efficiencies and Site Selectivity
A primary application of CBZ-N-amido-PEG24-acid is to link two different molecules, often involving the conjugation of its activated carboxylate terminus to a primary amine, such as the side chain of a lysine (B10760008) residue on a protein. axispharm.com However, proteins often have many lysine residues, making site selectivity a significant challenge. nih.gov In silico modeling, combining molecular docking and MD simulations, can predict which lysine residues are most likely to react.
The process involves creating a 3D model of the target protein and then computationally "docking" the activated linker molecule to its surface. The modeling considers several factors that govern reactivity:
Solvent Accessibility: Lysine residues buried within the protein are less likely to be accessible to the linker.
Local Environment: The presence of nearby charged or bulky amino acids can either promote or hinder the reaction. For example, a nearby histidine or aspartic acid can accelerate labeling rates. nih.gov
pKa Depression: The local microenvironment can lower the pKa of a specific lysine's amino group, increasing its nucleophilicity at a given pH.
Kinetic modeling based on the Michaelis-Menten equation can further refine these predictions, taking into account both the initial affinity of the linker for a specific site and the maximum reaction rate. nih.gov This approach allows for a quantitative ranking of potential conjugation sites, guiding experimental strategies to achieve more homogeneous and predictable bioconjugates. nih.gov
Design of Novel CBZ-N-amido-PEGx-acid Variants using Computational Approaches
Computational methods are not only for analysis but also for the rational design of new molecules with improved properties. nih.govresearchgate.net By systematically modifying the structure of CBZ-N-amido-PEG24-acid in silico, researchers can explore a vast chemical space to identify novel variants with optimized characteristics without the need for extensive, time-consuming synthesis and testing.
A key parameter for modification is the length of the PEG chain (denoted by 'x' in PEGx). Computational workflows can be established to:
Generate a Virtual Library: Create a series of CBZ-N-amido-PEGx-acid structures with varying 'x' values (e.g., x = 4, 8, 12, 24, 36).
Predict Physicochemical Properties: For each variant, run automated MD and QC calculations to predict key properties like solubility (via solvation free energy), conformational flexibility (via radius of gyration), and the average distance spanned by the linker.
Evaluate Performance: The predicted properties can be correlated with desired functional outcomes. For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), the end-to-end distance of the linker is critical for correctly orienting the two ends of the chimera for effective protein degradation.
This computational pre-screening allows scientists to focus their synthetic efforts on a smaller number of the most promising candidates, accelerating the development of next-generation linkers tailored for specific applications.
Table 3: Computationally Predicted Properties of Novel CBZ-N-amido-PEGx-acid Variants This table presents hypothetical data illustrating the computational design process for new linker variants.
| Linker Variant (Value of 'x') | Predicted Solvation Free Energy (kcal/mol) | Predicted Average End-to-End Distance (nm) | Predicted Flexibility (Avg. Rg in nm) | Potential Application Note |
|---|---|---|---|---|
| 4 | -25.5 | 1.2 | 0.8 | Short-range, rigid applications |
| 12 | -45.8 | 2.8 | 1.7 | Intermediate flexibility and reach |
| 24 | -70.1 | 4.5 | 2.8 | Standard for achieving longer distances |
| 36 | -95.3 | 6.2 | 3.9 | High solubility, for targets requiring significant separation |
Future Perspectives and Emerging Research Avenues for Cbz N Amido Peg24 Acid
Exploration of CBZ-N-amido-PEG24-acid in Advanced Biomaterial Engineering
The application of CBZ-N-amido-PEG24-acid in advanced biomaterial engineering is a burgeoning field of research. Its properties are particularly well-suited for the development of sophisticated biomaterials such as hydrogels and for the surface modification of materials to improve their biocompatibility.
One promising area of exploration is the use of CBZ-N-amido-PEG24-acid in the functionalization of hydrogels . Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix of tissues. The terminal carboxylic acid of CBZ-N-amido-PEG24-acid can be activated to form amide bonds with amine groups on the polymer backbone of a hydrogel. Subsequently, the CBZ protecting group on the other end can be removed to expose a primary amine. This newly available amine can then be used to conjugate bioactive molecules, such as peptides or growth factors, to the hydrogel scaffold. This approach allows for the creation of "smart" biomaterials that can present specific biological signals to cells, influencing their behavior and promoting tissue regeneration. The long PEG24 chain acts as a flexible spacer, ensuring that the conjugated biomolecules are accessible to the cells.
Another key application is in the surface modification of biomaterials. The surfaces of medical implants or diagnostic devices can be rendered more biocompatible by grafting a layer of PEG chains, a process known as PEGylation. This PEG layer can reduce non-specific protein adsorption and minimize the foreign body response. CBZ-N-amido-PEG24-acid can be covalently attached to surfaces that have been functionalized with amine groups. The carboxylic acid end of the linker would react with the surface amines. Following the deprotection of the CBZ group, the terminal amine of the grafted linker can be used for the attachment of targeting ligands or other functional molecules. This strategy allows for the creation of multifunctional surfaces that can both resist non-specific binding and actively interact with their biological environment in a controlled manner.
The potential applications in biomaterial engineering are summarized in the table below:
| Application Area | Role of CBZ-N-amido-PEG24-acid | Potential Outcome |
| Hydrogel Functionalization | Covalent incorporation into the hydrogel matrix to introduce reactive sites. | Creation of bioactive scaffolds for 3D cell culture and tissue engineering. |
| Surface Modification | Grafting onto biomaterial surfaces to create a biocompatible and functional coating. | Improved biocompatibility of medical implants and enhanced performance of diagnostic devices. |
| Nanoparticle Engineering | Surface functionalization of nanoparticles for targeted drug delivery. | Development of nanocarriers with enhanced circulation times and targeting capabilities. |
Integration into High-Throughput Screening Platforms for Chemical Biology
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds. CBZ-N-amido-PEG24-acid has the potential to be integrated into HTS platforms, particularly in the context of combinatorial chemistry and the development of screening libraries.
One emerging application is in the solid-phase synthesis of peptide and small molecule libraries . The carboxylic acid terminus of CBZ-N-amido-PEG24-acid can be anchored to a solid support, such as a resin bead. The CBZ-protected amine at the other end can then be deprotected and used as a starting point for the stepwise synthesis of a library of compounds. The long PEG spacer can improve the reaction kinetics by increasing the distance between the growing molecule and the solid support, reducing steric hindrance. This approach allows for the generation of large, spatially addressed libraries of compounds that can be screened in a high-throughput manner.
Furthermore, CBZ-N-amido-PEG24-acid can be used to create probes for affinity-based screening . A known bioactive molecule can be attached to one end of the linker, while the other end is used to immobilize the construct onto a screening platform, such as a microarray or a sensor surface for surface plasmon resonance (SPR). The PEG chain helps to present the bioactive molecule in a favorable orientation for interaction with its target, while minimizing non-specific binding to the surface. This can lead to more reliable and sensitive screening assays.
| Screening Platform | Function of CBZ-N-amido-PEG24-acid | Advantage in HTS |
| Solid-Phase Synthesis | Linker to attach synthesized compounds to a solid support. | Enables the creation of large and diverse chemical libraries for screening. |
| Microarrays | Immobilization of probes for affinity-based screening. | Enhances the sensitivity and specificity of the screening assay. |
| Surface Plasmon Resonance (SPR) | Tethering of ligands to the sensor surface. | Allows for the real-time analysis of molecular interactions in a high-throughput format. |
Development of Next-Generation Bioconjugation Strategies Utilizing the Compound
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology. The heterobifunctional nature of CBZ-N-amido-PEG24-acid makes it an ideal candidate for the development of next-generation bioconjugation strategies that require precise control over the assembly of complex molecular architectures.
A key feature of this compound is the orthogonality of its reactive groups . The carboxylic acid can be activated to react with primary amines under standard coupling conditions. The CBZ-protected amine, on the other hand, is stable to these conditions and can be deprotected later in the synthetic sequence using a different set of reagents, typically catalytic hydrogenation. This orthogonality allows for the stepwise and site-specific conjugation of different molecules. For example, a targeting protein could be attached to the carboxylic acid end, and after purification, a therapeutic agent could be conjugated to the deprotected amine.
This leads to the potential for creating highly defined and homogeneous bioconjugates, which is a significant advantage over traditional, less controlled conjugation methods. This level of precision is particularly important in the development of therapeutics like antibody-drug conjugates (ADCs) and in the construction of sophisticated diagnostic tools.
Future research may focus on combining the orthogonal deprotection of the CBZ group with other "click chemistry" reactions to create even more complex and multifunctional bioconjugates in a highly efficient and specific manner.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems
CBZ-N-amido-PEG24-acid is a prime example of a molecule that bridges the gap between synthetic chemistry and biology. Its well-defined chemical structure allows for precise manipulation and characterization, while its biocompatible PEG component enables its use in biological systems.
An exciting area of interdisciplinary research is the use of this linker in the development of targeted drug delivery systems . A targeting moiety, such as an antibody or a small molecule ligand, can be conjugated to one end of the linker, while a drug molecule is attached to the other. The resulting conjugate can then be administered, and the targeting moiety will guide the drug to its site of action, potentially increasing its efficacy and reducing side effects. The long PEG chain can also help to prolong the circulation time of the drug in the bloodstream.
Another emerging application is in the field of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. CBZ-N-amido-PEG24-acid can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG24 spacer can be critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
The table below summarizes the key features of CBZ-N-amido-PEG24-acid and their relevance to interdisciplinary research:
| Feature | Chemical Aspect | Biological Implication | Interdisciplinary Application |
| Heterobifunctional | Orthogonal reactive groups (carboxyl and protected amine). | Allows for sequential and site-specific conjugation of biomolecules. | Construction of well-defined antibody-drug conjugates and other targeted therapies. |
| PEG24 Spacer | Long, flexible, and hydrophilic polymer chain. | Enhances solubility, biocompatibility, and circulation half-life. Reduces immunogenicity. | Development of advanced drug delivery systems and PROTACs with improved pharmacokinetic properties. |
| CBZ Protecting Group | Stable protecting group that can be removed under specific conditions. | Enables multi-step synthetic strategies for creating complex bioconjugates. | Synthesis of sophisticated molecular probes for studying biological processes. |
Q & A
Q. How to design experiments investigating the structure-function relationship of CBZ-N-amido-PEG24-acid in drug delivery systems?
- Methodological Answer : Use X-ray crystallography or cryo-EM to study PEG chain conformation in aqueous environments. Pair with in vitro release assays (e.g., dialysis membrane method) under physiological conditions. Validate with molecular dynamics (MD) simulations to correlate PEG chain flexibility with drug release kinetics .
Q. What computational approaches enhance the understanding of CBZ-N-amido-PEG24-acid’s interaction with biological targets?
- Methodological Answer : Apply QSAR models to predict binding affinity or use MD simulations to study PEG-water interactions. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants. Cross-reference with docking studies using AutoDock Vina or Schrödinger Suite .
Data Integrity & Reproducibility
Q. How can researchers validate conjugation efficiency in CBZ-N-amido-PEG24-acid derivatives?
- Methodological Answer : Quantify unreacted PEG24-acid via reverse-phase HPLC with UV detection (210 nm). Use fluorescent tagging (e.g., FITC) for confocal microscopy validation in cellular uptake studies. Confirm via ¹H NMR integration of PEG vs. CBZ proton signals .
Q. What steps ensure reproducibility in synthetic protocols for CBZ-N-amido-PEG24-acid?
- Methodological Answer : Publish detailed synthetic procedures in supplementary materials, including raw data (NMR spectra, chromatograms). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo or ChemRxiv. Use batch tracking for reagents (e.g., lot numbers, vendor details) .
Ethical & Collaborative Considerations
Q. How should researchers address discrepancies in spectral data when publishing CBZ-N-amido-PEG24-acid studies?
Q. What ethical guidelines apply when using proprietary data in CBZ-N-amido-PEG24-acid research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
